molecular formula C13H9Cl2NO2 B8387115 2,6-Dichloroisonicotinic acid benzyl ester

2,6-Dichloroisonicotinic acid benzyl ester

Cat. No. B8387115
M. Wt: 282.12 g/mol
InChI Key: MNBXSQADZVFVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04959096

Procedure details

7.8 g of 2,6-dichloroisonicotinic acid chloride, dissolved in 10 ml of acetonitrile, are added dropwise to a solution, maintained at 15°-20° C. by cooling, of 5.4 g of benzyl alcohol, 0.5 g of 4-dimethylaminopyridine and 3.0 g of pyridine in 50 ml of acetonitrile. After stirring overnight at room temperature the batch is poured onto ice-water, taken up in methylene chloride, washed with water, dried and concentrated by evaporation. The oil that remains crystallises from pentane in the form of white crystals having a melting point of 39°-41° C.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5](Cl)=[O:6].[CH2:12]([OH:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.N1C=CC=CC=1>C(#N)C.CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH2:12]([O:19][C:5](=[O:6])[C:4]1[CH:8]=[C:9]([Cl:11])[N:10]=[C:2]([Cl:1])[CH:3]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=C(N1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
3 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.5 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature the batch
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise to a solution
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 15°-20° C.
ADDITION
Type
ADDITION
Details
is poured onto ice-water
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The oil that remains crystallises from pentane in the form of white crystals

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)OC(C1=CC(=NC(=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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